Isooctadecenoic acid

Description

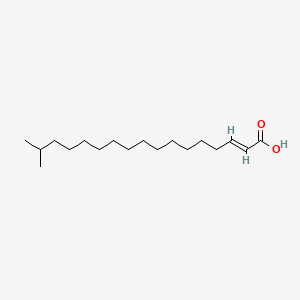

Structure

3D Structure

Properties

CAS No. |

37343-44-5 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

(E)-16-methylheptadec-2-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h14,16-17H,3-13,15H2,1-2H3,(H,19,20)/b16-14+ |

InChI Key |

BNRRFUKDMGDNNT-JQIJEIRASA-N |

Isomeric SMILES |

CC(C)CCCCCCCCCCCC/C=C/C(=O)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC=CC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Isooctadecenoic Acid

De Novo Fatty Acid Synthesis Pathways and Isooctadecenoic Acid Precursors

De novo lipogenesis is the process of synthesizing fatty acids from non-lipid precursors, primarily acetyl-CoA derived from carbohydrates. wikipedia.orgnih.gov This process occurs through two main pathways distinguished by their cellular location: the cytosolic and the mitochondrial systems.

Cytosolic Fatty Acid Synthesis (FAS/FASI) Involvement

The primary pathway for de novo fatty acid synthesis in animals occurs in the cytoplasm and is catalyzed by a large, multifunctional enzyme complex known as Fatty Acid Synthase I (FASI). wikipedia.orgwikipedia.org This system's main function is to produce the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA in the presence of NADPH. wikipedia.orgkhanacademy.org

The synthesis cycle begins with the loading of a starter molecule, typically acetyl-CoA, onto the acyl carrier protein (ACP) domain of the FASI complex. researchgate.net The chain is then elongated by the sequential addition of two-carbon units derived from malonyl-CoA. researchgate.nettaylorandfrancis.com For the synthesis of branched-chain fatty acids like this compound, the FASI system demonstrates substrate promiscuity by utilizing a branched short-chain acyl-CoA as a primer instead of acetyl-CoA. nih.gov These branched primers are typically derived from the catabolism of branched-chain amino acids such as leucine or valine, which ultimately leads to the formation of an "iso" fatty acid structure. nih.gov

Mitochondrial Fatty Acid Synthesis (mtFAS/mtFASII) Contributions

In addition to the cytosolic pathway, mammalian cells possess a mitochondrial fatty acid synthesis (mtFAS or FASII) pathway. wikipedia.orgnih.govmedrxiv.org Unlike the single polypeptide of FASI, the mtFASII system consists of discrete, monofunctional enzymes, similar to the FAS system found in bacteria. wikipedia.orgnih.gov

| Feature | Cytosolic Fatty Acid Synthesis (FASI) | Mitochondrial Fatty Acid Synthesis (mtFASII) |

|---|---|---|

| Location | Cytoplasm | Mitochondrial Matrix |

| Enzyme Structure | Single multifunctional polypeptide (multienzyme complex) wikipedia.org | Discrete, monofunctional enzymes wikipedia.orgnih.gov |

| Primary Product | Palmitate (C16:0) for membrane synthesis and energy storage wikipedia.org | Octanoyl-ACP for lipoic acid synthesis nih.gov |

| Primary Function | Bulk synthesis of fatty acids nih.gov | Synthesis of specialized fatty acids for mitochondrial function nih.gov |

| Role in Branched-Chain Synthesis | Major pathway, utilizes branched primers from amino acid catabolism nih.gov | Minor or indirect contribution nih.govplos.org |

Role of Acetyl-CoA Carboxylase (ACCase) and Fatty Acid Synthase (FAS)

Two enzymes are central to the synthesis of all fatty acids: Acetyl-CoA Carboxylase (ACCase) and Fatty Acid Synthase (FAS).

Acetyl-CoA Carboxylase (ACCase) is the rate-limiting enzyme in fatty acid biosynthesis. frontiersin.org It catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA, a reaction that requires biotin and ATP. wikipedia.orgquora.com This step commits the acetyl-CoA to the fatty acid synthesis pathway. youtube.com ACCase exists in two main isoforms in mammals: ACC1, which is cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the mitochondrial membrane and regulates fatty acid oxidation. frontiersin.orgwikipedia.org In the context of branched-chain fatty acid synthesis, ACCase can exhibit substrate promiscuity, capable of carboxylating propionyl-CoA to form methylmalonyl-CoA, which can then be used as an extender unit to introduce a methyl branch. nih.govnih.gov

Fatty Acid Synthase (FAS) is the enzymatic complex that carries out the elongation cycles. wikipedia.org The animal FASI system is a homodimer where each monomer contains all seven required catalytic domains. wikipedia.orgresearchgate.net FAS sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain. The promiscuity of FAS is critical for branched-chain fatty acid synthesis, as it can accept and be primed by branched-chain acyl-CoAs derived from amino acid metabolism. nih.gov

Branched-Chain Fatty Acid Synthesis Mechanisms

The formation of a branched hydrocarbon chain, such as that in this compound, deviates from the standard synthesis of straight-chain fatty acids through specific enzymatic mechanisms that introduce methyl groups.

Introduction of Methyl Branches in Fatty Acid Chains

Methyl branches are typically introduced into fatty acid chains through one of two primary mechanisms:

Use of Branched-Chain Primers: This is the most prevalent mechanism for producing fatty acids with an "iso" or "anteiso" structure. nih.gov Instead of using acetyl-CoA as the initial primer, the Fatty Acid Synthase (FAS) complex uses a short-chain branched acyl-CoA. These primers originate from the metabolic breakdown of branched-chain amino acids. nih.govnih.gov For example, the catabolism of leucine produces isovaleryl-CoA, which, when used as a primer by FAS, leads to the synthesis of an iso-series fatty acid. nih.gov Subsequent elongation with malonyl-CoA units builds the remainder of the fatty acid chain.

Incorporation of Methylmalonyl-CoA: A methyl branch can also be introduced during the elongation phase. This occurs when methylmalonyl-CoA is used as the two-carbon extender unit instead of malonyl-CoA. nih.govresearchgate.net The incorporation of methylmalonyl-CoA adds a propionate unit rather than an acetate unit, resulting in a methyl group attached to the carbon backbone of the growing fatty acid chain.

| Branched Structure | Amino Acid Origin | Branched-Chain Primer (Acyl-CoA) |

|---|---|---|

| iso-series | Leucine | Isovaleryl-CoA |

| iso-series | Valine | Isobutyryl-CoA |

| anteiso-series | Isoleucine | 2-Methylbutyryl-CoA |

Specificity of Enzymes in Branching Reactions

The synthesis of branched-chain fatty acids is possible due to the less-than-absolute specificity of the enzymes involved in fatty acid synthesis. worthington-biochem.com While these enzymes have a preference for their primary substrates, they can recognize and process alternative, structurally similar molecules.

The relative concentration of available substrates plays a crucial role in the type of fatty acid produced. In environments where branched-chain amino acids are abundant, the resulting increase in the concentration of branched-chain acyl-CoA primers can drive the synthesis of branched-chain fatty acids. Similarly, the availability of propionyl-CoA can lead to the production of methylmalonyl-CoA by ACCase, facilitating its incorporation into the fatty acid chain. In some bacteria, the synthesis of branched-chain fatty acids is dependent on a specific branched-chain alpha-keto acid (BCKA) decarboxylase, highlighting that in some organisms, specialized enzymes are essential for providing the necessary primers. nih.gov

Table of Compounds

| Compound Name |

|---|

| 2-Methylbutyryl-CoA |

| Acetyl-CoA |

| Acetyl-CoA Carboxylase (ACCase) |

| Acyl carrier protein (ACP) |

| Fatty Acid Synthase (FAS) |

| Isobutyryl-CoA |

| This compound |

| Isovaleryl-CoA |

| Lipoic acid |

| Malonyl-CoA |

| Methylmalonyl-CoA |

| NADPH |

| Octanoyl-ACP |

| Palmitate |

| Propionyl-CoA |

| Pyruvate |

| α-ketoglutarate dehydrogenase |

Desaturation Mechanisms Leading to this compound

The introduction of a double bond into the saturated fatty acid precursor, isostearic acid, is a critical step in the biosynthesis of this compound. This process is carried out by a class of enzymes known as fatty acid desaturases through an aerobic mechanism.

Aerobic Desaturation Pathways

Aerobic desaturation is the primary mechanism in eukaryotes for the formation of unsaturated fatty acids from their saturated counterparts. This biochemical pathway requires molecular oxygen (O₂) as an oxidant. wikipedia.org The reaction involves a complex electron transport system located in the membrane of the endoplasmic reticulum. wikipedia.org In this system, electrons are transferred from a reducing agent, typically NADH or NADPH, through a series of electron carriers to the terminal desaturase enzyme and finally to molecular oxygen, which acts as the electron acceptor, resulting in the formation of water. wikipedia.org

Role of Desaturases (e.g., Delta-9 Stearoyl-CoA Desaturase)

The key enzymes catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids are the stearoyl-CoA desaturases (SCDs). nih.govmdpi.com In mammals, SCD1 is the primary isoform responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). researchgate.net

| Enzyme | Substrate(s) | Product(s) | Location | Function in Pathway |

| Stearoyl-CoA Desaturase 1 (SCD1) | Isostearoyl-CoA, Palmitoyl-CoA, Stearoyl-CoA | Isooctadecenoyl-CoA, Palmitoleoyl-CoA, Oleoyl-CoA | Endoplasmic Reticulum | Catalyzes the introduction of a Δ9 double bond into the saturated fatty acyl-CoA precursor. |

| NAD(P)-Cytochrome b5 Reductase | NAD(P)H | NAD(P)+ | Endoplasmic Reticulum | Transfers electrons from NAD(P)H to Cytochrome b5. |

| Cytochrome b5 | Ferrocytochrome b5 | Ferricytochrome b5 | Endoplasmic Reticulum | Donates electrons directly to the SCD1 enzyme. |

Integration within Broader Lipid Metabolic Networks

The biosynthesis of this compound does not occur in isolation but is intricately connected with other major lipid metabolic pathways. Once synthesized, this branched-chain monounsaturated fatty acid can be channeled into various metabolic fates, including storage in the form of triacylglycerols or incorporation into structural phospholipids.

Interplay with Triacylglycerol (TAG) Synthesis and Storage

Monounsaturated fatty acids are primary components of triacylglycerols (TAGs), the main form of energy storage in eukaryotes. youtube.com Following its synthesis and activation to isooctadecenoyl-CoA, this compound can be readily incorporated into TAGs through the glycerol-3-phosphate pathway, which primarily occurs in the endoplasmic reticulum. libretexts.org

This pathway begins with the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid. libretexts.org A second acylation at the sn-2 position yields phosphatidic acid, a key branch-point intermediate in lipid synthesis. libretexts.orgaocs.org Phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase (lipin) to produce diacylglycerol (DAG). aocs.org In the final, committed step of TAG synthesis, the enzyme acyl-CoA:diacylglycerol acyltransferase (DGAT) catalyzes the esterification of a third fatty acid, such as this compound, to the DAG backbone to form TAG. libretexts.orgaocs.org These newly synthesized TAGs are then stored in cytoplasmic lipid droplets. libretexts.org

Connections to Phospholipid Biogenesis

In addition to their role in energy storage, monounsaturated fatty acids like this compound are crucial components of phospholipids, the building blocks of cellular membranes. wikipedia.org The integration of this compound into phospholipids also utilizes the central intermediate, phosphatidic acid. aocs.org

Phosphatidic acid can be directed away from TAG synthesis and towards phospholipid biogenesis through two main routes. aocs.orgresearchgate.net

CDP-Diacylglycerol Pathway : Phosphatidic acid reacts with cytidine triphosphate (CTP) to form CDP-diacylglycerol. This activated intermediate is a precursor for the synthesis of phospholipids such as phosphatidylinositol and phosphatidylglycerol. aocs.org

Diacylglycerol Pathway : Alternatively, the diacylglycerol (DAG) produced from phosphatidic acid can serve as a precursor for the synthesis of the two most abundant phospholipids in mammalian cells: phosphatidylcholine and phosphatidylethanolamine. aocs.orgnih.gov This occurs through the transfer of a phosphobase from CDP-choline or CDP-ethanolamine to DAG. nih.gov

The incorporation of this compound into phospholipids influences the physical properties of membranes, such as fluidity, which is essential for the function of membrane-bound proteins. mdpi.com

Fatty Acid Elongation and Chain Termination

The C18 backbone of this compound is constructed through processes of fatty acid synthesis and elongation. The biosynthesis of branched-chain fatty acids begins with a branched-chain primer, such as those derived from the α-keto acids of amino acids like leucine or isoleucine. nih.gov This primer is then elongated by the fatty acid synthase (FAS) complex.

However, de novo fatty acid synthesis by FAS typically terminates with the production of palmitate (C16:0). diva-portal.org To achieve the C18 length of isostearate (the saturated precursor to this compound), further elongation is required. This process occurs primarily in the endoplasmic reticulum and is catalyzed by a family of enzymes known as Elongation of Very Long-Chain Fatty Acids (ELOVLs). diva-portal.orgnih.gov The microsomal fatty acid elongation system adds two-carbon units to a pre-existing fatty acyl-CoA using malonyl-CoA as the carbon donor and NADPH as the reducing agent. youtube.comyoutube.com For isostearate synthesis, a C16 branched-chain fatty acyl-CoA would undergo one cycle of elongation to produce the C18 saturated fatty acid, which is then available for desaturation.

| Pathway Step | Key Enzyme(s) / System | Substrate(s) | Product | Cellular Location |

| Primer Formation | Branched-chain α-keto acid decarboxylase | Branched-chain α-keto acids (from Val, Leu, Ile) | Branched short-chain acyl-CoAs | Cytosol / Mitochondria |

| Initial Elongation | Fatty Acid Synthase (FAS) | Branched-chain acyl-CoA, Malonyl-CoA, NADPH | Branched-chain palmitoyl-CoA (C16) | Cytosol |

| Further Elongation | ELOVL Enzymes | Branched-chain C16-CoA, Malonyl-CoA, NADPH | Isostearoyl-CoA (C18:0) | Endoplasmic Reticulum |

| Desaturation | Stearoyl-CoA Desaturase (SCD1) | Isostearoyl-CoA (C18:0), O₂, NADPH | Isooctadecenoyl-CoA (C18:1) | Endoplasmic Reticulum |

Catabolic Pathways and Degradation of this compound

The breakdown of this compound, a branched-chain fatty acid, is essential for energy production and cellular homeostasis. The catabolism of this fatty acid primarily occurs through two main oxidative pathways: beta-oxidation and omega-oxidation. These pathways facilitate the conversion of the long-chain fatty acid into smaller, usable molecules for energy metabolism.

Beta-Oxidation of Branched-Chain Fatty Acids

Beta-oxidation is the principal catabolic process for fatty acids, occurring within the mitochondria and peroxisomes. nih.govwikipedia.org This cyclical pathway systematically shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2. nih.gov The acetyl-CoA can then enter the citric acid cycle for further energy production. nih.gov

However, the presence of a methyl branch in branched-chain fatty acids like this compound presents a challenge for the standard beta-oxidation enzymes. Specifically, if the methyl group is located on the beta-carbon (C-3), it sterically hinders the action of the enzymes involved in beta-oxidation. To overcome this, an initial preparatory step known as alpha-oxidation is required in the peroxisomes. youtube.com Alpha-oxidation removes a single carbon from the carboxyl end of the fatty acid, shifting the position of the methyl group and allowing the remainder of the fatty acid to proceed through the conventional beta-oxidation pathway. youtube.com

The beta-oxidation of odd-numbered carbon chains, which can result from the breakdown of branched-chain fatty acids, yields propionyl-CoA in the final cycle, in addition to acetyl-CoA. wikipedia.org Propionyl-CoA is then converted to succinyl-CoA, which can also enter the citric acid cycle. wikipedia.org

Table 1: Key Enzymes in the Beta-Oxidation of Branched-Chain Fatty Acids

| Enzyme | Function | Location |

| Acyl-CoA Synthetase | Activates the fatty acid by attaching it to Coenzyme A. | Cytoplasm |

| Carnitine Palmitoyltransferase I & II | Transport the activated fatty acid into the mitochondria. | Mitochondrial Membranes |

| Acyl-CoA Dehydrogenase | The first step in the beta-oxidation cycle, creating a double bond. | Mitochondria |

| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. | Mitochondria |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group. | Mitochondria |

| Thiolase | Cleaves the fatty acid chain to release acetyl-CoA. | Mitochondria |

| Phytanoyl-CoA α-hydroxylase | Involved in the alpha-oxidation of certain branched-chain fatty acids. | Peroxisomes |

Omega-Oxidation Pathways

Omega-oxidation (ω-oxidation) serves as an alternative, albeit minor, pathway for fatty acid degradation that occurs in the smooth endoplasmic reticulum of the liver and kidneys. wikipedia.orgbyjus.com This pathway becomes more significant when beta-oxidation is impaired. wikipedia.orgnih.gov Unlike beta-oxidation, which targets the beta-carbon, omega-oxidation involves the oxidation of the omega (ω) carbon, which is the carbon atom furthest from the carboxyl group. wikipedia.org

The process begins with the hydroxylation of the ω-carbon by a mixed-function oxidase system involving cytochrome P450 and NADPH. byjus.com The resulting ω-hydroxy fatty acid is then successively oxidized, first to an aldehyde by alcohol dehydrogenase and then to a dicarboxylic acid by aldehyde dehydrogenase. byjus.com These dicarboxylic acids can then undergo beta-oxidation from both ends of the molecule. nih.gov While this pathway is more active with medium-chain fatty acids, it can also metabolize longer-chain fatty acids. nih.gov

Intermediates and End Products of this compound Catabolism

The catabolism of this compound through beta-oxidation and omega-oxidation generates several key intermediates and end products that are integrated into central metabolic pathways.

The primary end product of the beta-oxidation of the straight-chain portions of this compound is acetyl-CoA . This two-carbon unit can enter the citric acid cycle to be completely oxidized to carbon dioxide, generating a significant amount of ATP. Alternatively, in the liver, acetyl-CoA can be used for the synthesis of ketone bodies, which are an important energy source for tissues like the brain during periods of fasting. youtube.com

Due to the branched nature of this compound, its beta-oxidation will also likely produce propionyl-CoA . This three-carbon molecule is converted to succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.org This allows for the complete oxidation of the carbon skeleton of the fatty acid.

Intermediates of the beta-oxidation pathway include various acyl-CoA esters of decreasing chain length, as well as FADH2 and NADH, which are crucial electron carriers that donate their electrons to the electron transport chain to drive ATP synthesis.

Omega-oxidation of this compound would result in the formation of dicarboxylic acids . These can then be further metabolized by beta-oxidation to yield shorter-chain dicarboxylic acids and acetyl-CoA. One of the potential end products of this pathway is succinic acid , which can also enter the citric acid cycle. wikipedia.org

Table 2: Summary of Catabolic Pathways and Products of this compound

| Catabolic Pathway | Primary Location | Key Intermediates | Major End Products |

| Beta-Oxidation | Mitochondria, Peroxisomes | Acyl-CoA esters, FADH2, NADH | Acetyl-CoA, Propionyl-CoA |

| Omega-Oxidation | Endoplasmic Reticulum | ω-hydroxy fatty acids, Dicarboxylic acids | Shorter-chain dicarboxylic acids, Acetyl-CoA, Succinic acid |

Enzymatic Transformations and Biocatalysis Involving Isooctadecenoic Acid

Enzymes Interacting with Isooctadecenoic Acid and its Metabolites

The interaction of enzymes with this compound and its related compounds is fundamental to its biochemistry. These enzymes include those responsible for its de novo synthesis, desaturation, esterification, hydrolysis, and oxidative metabolism.

Fatty acid synthases (FAS) are multi-enzyme complexes that catalyze the synthesis of fatty acids. While they predominantly produce straight-chain fatty acids from acetyl-CoA, they are also responsible for the synthesis of branched-chain fatty acids (BCFAs) like this compound. escholarship.org The synthesis of BCFAs requires specific branched-chain primers instead of the usual acetyl-CoA starter unit. wikipedia.org

The branched-chain fatty acid synthesizing system utilizes α-keto acids as primers, which are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. wikipedia.orgfrontiersin.org These BCAAs are transaminated and decarboxylated to form branched-chain acyl-CoA primers like isobutyryl-CoA, 2-methylbutyryl-CoA, and isovaleryl-CoA. frontiersin.org These primers are then elongated by the fatty acid synthase complex, with malonyl-CoA serving as the two-carbon donor in successive cycles of condensation, reduction, and dehydration. mdpi.commicrobenotes.com

In some mammalian tissues, particularly adipose tissue, fatty acid synthase (FASN) exhibits promiscuity, enabling it to use branched-chain acyl-CoAs derived from mitochondrial BCAA catabolism to synthesize monomethyl branched-chain fatty acids (mmBCFAs). escholarship.org The activity of enzymes such as branched-chain amino acid aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKD) is crucial for providing these initial building blocks. mdpi.com

Table 1: Precursors and Key Enzymes in this compound Synthesis

| Precursor Type | Specific Precursors | Key Enzymes Involved |

|---|---|---|

| Branched-Chain Amino Acids (BCAAs) | Leucine, Isoleucine, Valine | Branched-chain amino acid aminotransferase (BCAT), Branched-chain α-keto acid dehydrogenase (BCKD) |

| Branched-Chain α-Keto Acids | α-Ketoisocaproate, α-Keto-β-methylvalerate, α-Ketoisovalerate | Branched-chain 2-keto acid dehydrogenase (Bkd) complex |

| Branched-Chain Acyl-CoA Primers | Isovaleryl-CoA, 2-Methylbutyryl-CoA, Isobutyryl-CoA | Fatty Acid Synthase (FAS/FASN), β-ketoacyl-ACP synthase III (FabH) |

| Carbon Donor for Elongation | Malonyl-CoA | Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS/FASN) |

This table summarizes the primary precursors and the key enzymatic players responsible for the de novo biosynthesis of branched-chain fatty acids, including this compound.

Desaturases are enzymes that introduce double bonds into fatty acyl chains. The synthesis of a monounsaturated fatty acid like this compound from its saturated counterpart (isostearic acid) is catalyzed by a desaturase. The most well-characterized of these are the stearoyl-CoA desaturases (SCD). wikipedia.orgnih.gov

SCD enzymes are iron-containing and located in the endoplasmic reticulum. wikipedia.org They catalyze the rate-limiting step in the formation of monounsaturated fatty acids by introducing a single double bond, typically at the delta-9 position (between carbons 9 and 10). wikipedia.orgplos.org The reaction requires molecular oxygen and electrons, which are transferred from NADPH via cytochrome b5 reductase and cytochrome b5. wikipedia.org While SCD primarily converts stearoyl-CoA (18:0) to oleoyl-CoA (18:1n-9) and palmitoyl-CoA (16:0) to palmitoleoyl-CoA (16:1n-7), its substrate specificity allows it to act on other saturated fatty acyl-CoAs. plos.org Therefore, it is the key enzyme responsible for converting isostearoyl-CoA to isooctadecenoyl-CoA.

The activity of desaturases is critical in regulating the fluidity of cell membranes and influencing signal transduction pathways. nih.gov The ratio of saturated to monounsaturated fatty acids, controlled by enzymes like SCD, is implicated in various cellular processes. nih.gov Other desaturases, such as delta-5 and delta-6 desaturases, are typically involved in the synthesis of polyunsaturated fatty acids from monounsaturated precursors. mdpi.comresearcher.life

Lipases (triacylglycerol lipases, EC 3.1.1.3) and esterases (carboxylesterases, EC 3.1.1.1) are hydrolases that catalyze the cleavage and formation of ester bonds. nih.govscielo.br These enzymes play a dual role in the metabolism of this compound.

Hydrolysis: Esters of this compound, such as those found in triglycerides or propylene (B89431) glycol diesters, are hydrolyzed by lipases and esterases to release the free fatty acid. europa.euchemistrystudent.com This process is essential for mobilizing stored fat for energy and for the absorption of dietary fats. europa.eu For example, isooctadecanoic acid, monoester with propane-1,2-diol, is readily hydrolyzed by esterases in the gastrointestinal tract to yield this compound and propylene glycol. europa.eu

Esterification: In environments with low water content, the reverse reaction, esterification, is catalyzed by these same enzymes. nih.govmicrobiotics.com.ng Lipases are widely used as biocatalysts for synthesizing esters from fatty acids and alcohols. numberanalytics.comnih.gov this compound can serve as a substrate for lipase-catalyzed esterification to produce various esters, such as (9Z)-9-octadecen-1-yl isooctadecanoate or mono- and diesters with glycerol (B35011). ontosight.aiontosight.ai This reaction is of significant interest for industrial applications, including the production of flavor compounds and emollients. jmb.or.kr

Table 2: Reactions Catalyzed by Lipases and Esterases on this compound

| Reaction Type | Substrate(s) | Product(s) | Enzyme Class |

|---|---|---|---|

| Hydrolysis | Isooctadecenoyl ester (e.g., triglyceride) + Water | This compound + Alcohol (e.g., glycerol) | Lipase (B570770)/Esterase |

| Esterification | This compound + Alcohol | Isooctadecenoyl ester + Water | Lipase/Esterase |

This table outlines the primary hydrolytic and synthetic reactions involving this compound that are catalyzed by lipases and esterases.

Cytochrome P450 (CYP) enzymes are a large superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids. wikipedia.orgebi.ac.uk These enzymes are primarily located in the endoplasmic reticulum of liver cells but are also found in other tissues. ebi.ac.ukdynamed.com

CYP enzymes catalyze oxidative reactions, such as hydroxylation, to increase the water solubility of lipophilic molecules, facilitating their excretion. wikipedia.org Fatty acids are common substrates for CYP enzymes, which can hydroxylate them at various positions, including the terminal (ω) and sub-terminal (ω-1, ω-2) carbons. nih.gov Cytochrome P450 oxidoreductase (POR) is an essential flavoprotein that donates electrons to all microsomal CYP enzymes, enabling their catalytic activity. nih.govnih.gov

While specific studies on the metabolism of this compound by CYP enzymes are limited, it is expected to undergo oxidation similar to other C18 fatty acids. This would involve hydroxylation to produce hydroxyisooctadecenoic acids, which can be further oxidized to dicarboxylic acids. This metabolic pathway is a key part of fatty acid catabolism and detoxification.

Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the pathways that convert certain polyunsaturated fatty acids (PUFAs) into potent lipid signaling molecules known as eicosanoids (e.g., prostaglandins (B1171923), thromboxanes, and leukotrienes). nih.govpoliklinika-harni.hr The primary substrate for these enzymes in mammals is arachidonic acid (20:4n-6). poliklinika-harni.hrwikipedia.org

Cyclooxygenases (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2, the precursor for all other prostanoids. nih.govwikipedia.org

Lipoxygenases (5-LOX, 8-LOX, 12-LOX, 15-LOX) introduce oxygen into PUFAs to form hydroperoxy fatty acids (HPETEs), which are then converted to hydroxy fatty acids (HETEs) and other bioactive lipids like leukotrienes. nih.govnih.gov

The activity of both COX and LOX enzymes is highly dependent on the structure of the fatty acid substrate, particularly the presence and position of multiple double bonds. This compound is a monounsaturated fatty acid. Consequently, it is not considered a typical substrate for cyclooxygenases and lipoxygenases, and its interaction with these enzymes is not well-documented. Their metabolic action is largely specific to polyunsaturated fatty acids.

Stereoselective and Regioselective Enzymatic Reactions

Enzymatic reactions are often characterized by high degrees of selectivity, which is a significant advantage over many chemical catalysts. This includes regioselectivity (preference for reaction at one position over another) and stereoselectivity (preference for the formation of one stereoisomer over another). mdpi.commasterorganicchemistry.com

Lipases and esterases are particularly well-known for their selective properties in biocatalysis. nih.govcsir.co.za When this compound or its esters are involved in enzymatic reactions, both regio- and stereoselectivity can be observed:

Regioselectivity: In the hydrolysis or esterification of a triglyceride containing this compound, many lipases exhibit regioselectivity, preferentially acting on the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone, while leaving the sn-2 position intact. This allows for the production of specific structured lipids. mdpi.com

Stereoselectivity: this compound itself can exist as different isomers depending on the position and geometry (cis/trans) of the double bond and the branching point of the methyl group. Furthermore, when reacting with a chiral alcohol or being incorporated into a prochiral molecule like glycerol, new stereocenters can be formed. Enzymes, being chiral catalysts, can distinguish between enantiomers of a substrate or selectively produce one enantiomer of a product. mdpi.comnih.gov Lipase-catalyzed esterification of a racemic alcohol with this compound, for example, can proceed enantioselectively, yielding an optically pure ester and leaving the unreacted alcohol enantiomer behind. csir.co.za This principle of kinetic resolution is a powerful tool in synthetic organic chemistry. csir.co.za

The inherent selectivity of enzymes like lipases makes them valuable biocatalysts for producing high-purity isomers of this compound esters for applications in fine chemicals, pharmaceuticals, and food products. nih.govassets-servd.host

Biocatalytic Applications in Synthesis and Modification

No specific research data was found on the biocatalytic applications for the synthesis and modification of this compound.

Enzyme Immobilization Techniques in Flow Systems

No specific research data was found on the use of enzyme immobilization techniques in flow systems for transformations involving this compound.

Enhanced Reaction Efficiency and Selectivity via Biocatalysis

No specific research data was found regarding enhanced reaction efficiency and selectivity through biocatalysis of this compound.

Role of Isooctadecenoic Acid in Cellular and Physiological Processes Academic Focus

Involvement in Signaling Pathways

Isooctadecenoic acid and its metabolites are emerging as modulators of key signaling cascades that govern inflammation and metabolic homeostasis.

This compound may play a role in modulating inflammatory responses through its influence on critical signaling pathways such as the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The NF-κB pathway is a central regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes. nih.govatlasgeneticsoncology.orgresearchgate.net In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. atlasgeneticsoncology.orgresearchgate.net Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. atlasgeneticsoncology.orgebi.ac.uk Some fatty acids have been shown to influence this pathway. For instance, certain fatty acids can suppress the activation of NF-κB, thereby exerting anti-inflammatory effects. nih.gov

The regulation of metabolic pathways is critical for cellular energy balance, and fatty acids are central players in these processes. unibas.it Key transcriptional regulators that sense lipid levels and modulate metabolic gene expression include Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs). frontiersin.orgnih.govresearchgate.netnih.gov

| Pathway | Key Regulators | General Function in Lipid Metabolism |

| Inflammation | NF-κB, MAPK | Controls expression of inflammatory cytokines and mediators. |

| Metabolism | PPARs, SREBPs | Regulate fatty acid oxidation, synthesis, and storage. frontiersin.orgnih.govnih.gov |

Contribution to Cell Membrane Structure and Function

The composition of fatty acids in the phospholipid bilayer is a primary determinant of the physical properties of cell membranes, such as fluidity and permeability. nih.govacs.orgresearchgate.net this compound, as a branched-chain fatty acid (BCFA), plays a significant role in modulating these characteristics.

Unlike straight-chain fatty acids, the methyl branch in this compound disrupts the tight packing of acyl chains within the membrane. researchgate.net This disruption reduces the van der Waals forces between adjacent lipid molecules, leading to an increase in membrane fluidity. acs.orgresearchgate.net This effect is analogous to the role of unsaturated fatty acids in eukaryotic membranes. acs.org Increased membrane fluidity can influence the function of embedded membrane proteins, such as receptors and transporters, and is crucial for cellular processes like endocytosis and cell signaling. nih.gov Bacteria, in particular, often utilize BCFAs to maintain optimal membrane fluidity in response to environmental changes like temperature fluctuations. nih.govlipotype.com The incorporation of BCFAs like this compound results in a thinner and more fluid lipid bilayer. nih.gov

Table: Effect of Fatty Acid Structure on Membrane Properties

| Fatty Acid Type | Acyl Chain Packing | Membrane Fluidity | Reference |

|---|---|---|---|

| Saturated Straight-Chain | Tight | Low | acs.org |

| Unsaturated | Loose (due to kinks) | High | researchgate.net |

Modulation of Enzyme Activity within Cellular Contexts

Fatty acids and their metabolites can directly interact with and modulate the activity of various intracellular enzymes. One important class of enzymes influenced by fatty acids is cyclooxygenase (COX), which is involved in the synthesis of prostaglandins (B1171923) from arachidonic acid. frontiersin.orgnih.govbjournal.org There are two main isoforms, COX-1 and COX-2, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.orgnih.gov

The binding of arachidonic acid to the active site of COX enzymes is the first step in the production of prostaglandins, which are potent inflammatory mediators. bjournal.org Certain fatty acids can act as competitive inhibitors of COX enzymes, blocking the binding of arachidonic acid and thereby reducing prostaglandin (B15479496) synthesis. brieflands.com This inhibitory action contributes to the anti-inflammatory properties of some fatty acids. While direct studies on this compound's effect on COX are not extensive, its structural similarity to other fatty acids suggests it could potentially interact with and modulate the activity of these and other enzymes involved in cellular metabolism and signaling.

Influence on Cellular Growth and Differentiation (e.g., Cancer Research)

The regulation of cellular growth and differentiation is a complex process that can be influenced by lipid metabolism. Aberrant lipid metabolism is a hallmark of many cancers, which often exhibit increased fatty acid synthesis to support rapid proliferation and membrane production. mdpi.comkhanacademy.org

Certain metabolites of fatty acids have been shown to possess anti-cancer properties by inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govnih.govnih.govmdpi.com For example, 13-S-hydroxyoctadecadienoic acid (13(S)-HODE), a metabolite of linoleic acid produced by the enzyme 15-lipoxygenase-1, has been demonstrated to inhibit the growth of breast cancer cell lines. nih.govnih.govnih.gov This inhibition is associated with the induction of apoptosis and cell cycle arrest. nih.gov Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a key factor in cancer development. mdpi.comclevelandclinic.org Furthermore, some fatty acid metabolites have been found to down-regulate the expression of factors like Peroxisome proliferator-activated receptor-δ (PPAR-δ), which can be involved in promoting cancer cell proliferation. nih.govnih.gov These findings highlight the potential for specific fatty acids and their derivatives, possibly including those related to this compound, to influence cancer cell fate.

Table: Research Findings on Fatty Acid Metabolites and Cancer

| Metabolite | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 13(S)-HODE | MCF-7 (Breast Cancer) | Inhibition of cell growth, induction of apoptosis, down-regulation of PPAR-δ. | nih.govnih.gov |

Antimicrobial Properties and Mechanisms of Action

Fatty acids have long been recognized for their antimicrobial properties against a range of microorganisms, including bacteria and fungi. oup.comcir-safety.orgpharmaoffer.com Medium-chain and long-chain fatty acids, in particular, can exert potent antimicrobial effects. oup.com

The primary mechanism of action for the antibacterial activity of many fatty acids is the disruption of the cell membrane's integrity. researchgate.net The lipophilic nature of the fatty acid acyl chain allows it to insert into the bacterial phospholipid bilayer, leading to increased permeability and leakage of intracellular components, which ultimately results in cell death. researchgate.net Some fatty acids can also interfere with cellular energy metabolism and inhibit enzyme activity. utsouthwestern.edu

In terms of antifungal activity, certain fatty acid derivatives have shown efficacy against pathogenic yeasts like Candida species. nih.govcir-safety.orgnih.gov Similar to their antibacterial action, these compounds can disrupt the fungal plasma membrane, leading to a loss of integrity and cell damage. nih.gov For example, isoespintanol, a monoterpene with structural similarities to branched-chain fatty acids, has demonstrated the ability to disturb the fungal membrane, causing leakage of intracellular material. nih.gov While direct studies on the antimicrobial spectrum of this compound are not extensive, its nature as a long-chain fatty acid suggests it may possess similar properties.

Anti-inflammatory Properties and Molecular Basis

This compound, a member of the branched-chain fatty acid (BCFA) family, is implicated in cellular inflammatory processes. While direct research on this specific molecule is limited, its functional roles can be inferred from studies on the broader category of BCFAs and related C18:1 isomers. BCFAs are recognized for their anti-inflammatory capabilities, primarily through the modulation of key signaling pathways and the expression of inflammatory mediators. nih.gov

Research indicates that BCFAs can reduce inflammation by decreasing the expression of pro-inflammatory factors such as cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). nih.gov The saturated counterpart of this compound, isooctadecanoic acid (also known as isostearic acid), has been reported to inhibit the activity of critical transcription factors that drive inflammatory responses, including Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1). atamanchemicals.com NF-κB is a central regulator of inflammation, controlling the gene expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov Its inhibition is a key target for anti-inflammatory action.

Further insights come from oxidized derivatives of C18:1 fatty acids, such as oxo-octadecenoic acids, which demonstrate potent anti-inflammatory effects. Studies on compounds like 8-oxo-9-octadecenoic acid (OOA) and (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) have shown that they significantly suppress the production of inflammatory mediators in macrophage cells stimulated by lipopolysaccharide (LPS). nih.govresearchgate.net The molecular basis for this action involves the inhibition of major pro-inflammatory signaling cascades. These compounds have been found to block the phosphorylation and subsequent activation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the transcription of inflammatory genes. nih.govresearchgate.netnih.gov For instance, OOA was shown to inhibit the phosphorylation of IκB-α and the p50 subunit of NF-κB, preventing the transcription factor's translocation to the nucleus to initiate an inflammatory response. nih.govresearchgate.net

Table 1: Molecular Basis of Anti-inflammatory Effects of Related Fatty Acids

| Compound/Class | Molecular Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Branched-Chain Fatty Acids (BCFAs) | Cyclooxygenase-2 (COX-2), Interleukin-6 (IL-6) | Decreased expression of pro-inflammatory factors. | nih.gov |

| Isooctadecanoic Acid (Isostearic Acid) | NF-κB, AP-1 | Inhibition of transcription factor activity. | atamanchemicals.com |

| 8-oxo-9-octadecenoic acid (OOA) | NF-κB (IκB-α, p50), MAPK (JNK, ERK) | Inhibition of phosphorylation, leading to reduced production of nitric oxide and inflammatory cytokines. | nih.govresearchgate.net |

| 13-Oxooctadeca-9,11-dienoic acid (13-KODE) | NF-κB, MAPK | Inhibition of nuclear localization and activation, suppressing cytokine expression. | nih.govresearchgate.net |

Role in Lipid Metabolism Studies in Biological Systems

This compound, as a branched-chain fatty acid, plays a role in the complex regulation of lipid metabolism. Studies on BCFAs reveal their ability to modulate metabolic pathways by altering the expression of genes responsible for lipid synthesis, transport, and oxidation. nih.govnih.gov

In biological systems, the first step in the metabolism of long-chain fatty acids is their activation into acyl-Coenzyme A (acyl-CoA) by acyl-CoA synthetases. Research has shown that acyl-CoA synthetase in rat liver microsomes effectively activates iso- and anteiso-branched long-chain fatty acids, indicating their integration into cellular metabolic pools. nih.gov The rate of this activation is influenced by the fatty acid's chain length and solubility. nih.gov

BCFAs have been shown to influence de novo lipogenesis (the synthesis of new fatty acids) and the formation of triglycerides. nih.govtandfonline.com They can regulate the expression of key metabolic enzymes and transcription factors. For instance, studies on BCFAs derived from yak ghee demonstrated that they could downregulate the expression of genes involved in fatty acid synthesis, such as FAS (Fatty Acid Synthase) and ACC-α (Acetyl-CoA Carboxylase Alpha), while upregulating genes involved in fatty acid transport and oxidation, like CPT1 (Carnitine Palmitoyltransferase 1). mdpi.com Furthermore, BCFAs can modulate the activity of transcription factors like PPARα (Peroxisome Proliferator-Activated Receptor Alpha) and SREBP-1c (Sterol Regulatory Element-Binding Protein-1c), which are master regulators of lipid homeostasis. nih.govmdpi.com

Research using the model organism Caenorhabditis elegans has provided further insights. A diet rich in BCFAs was found to promote the enlargement of lipid droplets, the organelles responsible for storing neutral lipids. biorxiv.org This effect was linked to the downregulation of the AMPK pathway, a central energy sensor that promotes catabolism, and the upregulation of fat-7, a desaturase enzyme that enhances the synthesis of polyunsaturated fatty acids and promotes lipogenesis. biorxiv.org These findings highlight how branched-chain fatty acids can significantly shift the balance of lipid storage and utilization within an organism.

Table 2: Research Findings on the Role of Branched-Chain Fatty Acids (BCFAs) in Lipid Metabolism

| Biological System/Model | BCFA Effect | Key Genes/Pathways Modulated | Reference |

|---|---|---|---|

| Human Adipose Cells | Alters expression of genes for lipid synthesis. | SCD1 (Stearoyl-CoA desaturase-1) | nih.gov |

| Primary Rat Adipocytes | Inhibits lipogenesis. | Downregulation of insulin-mediated PKB phosphorylation. | tandfonline.com |

| Normal-Fat Diet-Fed Mice | Reduces body fat by modulating lipid metabolism. | Downregulation: FAS, ACC-α. Upregulation: SCD1, CPT1. | mdpi.com |

| Caenorhabditis elegans | Promotes lipid droplet enlargement. | Inhibition of AMPK pathway; Upregulation of fat-7 (desaturase). | biorxiv.org |

| Rat Liver Microsomes | Activated for metabolic use. | Acyl coenzyme A synthetase activity. | nih.gov |

Compound Reference Table

Derivatives of Isooctadecenoic Acid: Synthesis and Research Applications

Ester Derivatives of Isooctadecenoic Acid

Esterification of the carboxyl group of this compound yields fatty acid esters. These derivatives are of significant interest in biochemical research due to their role as enzyme substrates and signaling molecules.

Synthesis Routes for Specific Esters (e.g., (9Z)-9-Octadecen-1-yl Ester)

The synthesis of this compound esters can be achieved through several chemical and enzymatic routes. A common laboratory and industrial method is the Fischer-Speier esterification. youtube.comyoutube.com This acid-catalyzed reaction involves refluxing this compound with an alcohol, such as isooctanol or oleyl alcohol ((9Z)-9-Octadecen-1-ol), in the presence of a strong acid catalyst like sulfuric acid. youtube.comgoogle.com The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed.

Another approach is enzymatic synthesis, which is considered a greener alternative as it proceeds under milder conditions. nih.govmdpi.com Lipases, such as those from Candida antarctica or Rhodococcus, are effective biocatalysts for the esterification of fatty acids. nih.govmdpi.com The reaction involves incubating the fatty acid and alcohol with an immobilized lipase (B570770) in a non-aqueous solvent. nih.gov This method offers high specificity and can reduce the formation of byproducts. researchgate.net

A summary of common synthesis methods is provided below.

| Synthesis Method | Reactants | Catalyst/Enzyme | Key Conditions | Advantages |

| Fischer-Speier Esterification | This compound, Alcohol | Strong acid (e.g., H₂SO₄) | Reflux, Removal of water | High yield, Scalable |

| Enzymatic Synthesis | This compound, Alcohol | Immobilized Lipase | Mild temperature, Organic solvent | High specificity, Environmentally friendly |

Applications as Substrates or Analogs in Biochemical Research

Esters of this compound are valuable tools in biochemical and physiological research, primarily as substrates for lipolytic enzymes. For instance, these esters are used to study the activity and specificity of digestive enzymes like pancreatic lipase and cholesterol esterase. nih.gov The hydrolysis of these esters by such enzymes releases the free fatty acid and alcohol, a critical step in lipid digestion and absorption. nih.gov

In research settings, synthetic esters serve as model substrates to assay enzyme activity under controlled conditions. nih.gov By measuring the rate of hydrolysis, researchers can investigate enzyme kinetics, inhibitor efficacy, and the bioaccessibility of lipid-soluble compounds. nih.gov Furthermore, structurally modified ester analogs can be synthesized to probe the active sites of enzymes and elucidate mechanisms of substrate binding and catalysis. Sugar fatty acid esters have also been investigated for their potential biological activities, including antimicrobial and anticancer properties. mdpi.com

Amide Derivatives of this compound

Amidation of this compound with various amines produces fatty acid amides, a class of lipids with a wide range of documented biological functions. These derivatives include endogenous signaling molecules that modulate physiological processes such as pain, inflammation, and energy homeostasis.

Synthesis with Amino Alcohols (e.g., 2-aminoethanol)

The synthesis of N-acylethanolamines, such as N-oleoylethanolamide (OEA) from the (9Z) isomer of this compound (oleic acid), can be achieved by the direct condensation of the fatty acid with an amino alcohol like 2-aminoethanol. santos.com This reaction typically requires heating the reactants, often with a catalyst, to form the amide bond and eliminate a molecule of water. Biocatalytic methods using enzymes like carboxylic acid reductases (CARs) have also been developed. nih.gov These enzymes can activate the carboxylic acid, facilitating its reaction with an amine nucleophile under mild conditions. nih.gov

Synthesis with Heterocyclic Amines (e.g., Morpholine)

Amides of this compound can also be prepared using heterocyclic amines. The reaction of an activated this compound derivative, such as an acyl chloride, with a cyclic amine like morpholine (B109124) readily yields the corresponding N-acylmorpholine. researchgate.net Another established method is the Willgerodt–Kindler reaction, which can convert aryl alkyl ketones to the corresponding thioamides using sulfur and morpholine, which can then be hydrolyzed to the amide. pulsus.com Morpholine amides themselves are stable and have been explored as useful acylating intermediates in organic synthesis. researchgate.net

Investigating Biological Activities of Amide Derivatives

The amide derivatives of this compound have been the subject of extensive research due to their diverse biological activities.

N-(2-Hydroxyethyl)oleamide (Oleoylethanolamide - OEA): This amide, synthesized from oleic acid and ethanolamine, is a well-studied endogenous lipid mediator. It acts as a high-affinity agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α). Research has shown that OEA plays a role in regulating appetite and body weight. It has also been found to suppress liver fibrosis by inhibiting the activation of hepatic stellate cells.

Oleamide (B13806) (Primary Amide): The primary amide of oleic acid, oleamide, is known as an endogenous sleep-inducing substance that accumulates in the cerebrospinal fluid during sleep deprivation. nih.gov Beyond its effects on sleep, oleamide exhibits anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net It is also recognized as a signaling molecule that can interact with cannabinoid receptors. nih.gov

The table below summarizes key research findings on the biological activities of these amides.

| Amide Derivative | Synthesis Precursors | Key Biological Target/Pathway | Reported Biological Activities |

| N-(2-Hydroxyethyl)oleamide (OEA) | This compound, 2-aminoethanol | PPAR-α Agonist | Appetite regulation, Anti-fibrotic in liver |

| Oleamide | This compound, Ammonia (B1221849) | Cannabinoid Receptors, Inflammatory Pathways | Sleep induction, Anti-inflammatory nih.govresearchgate.net |

These investigations highlight the importance of this compound amides as bioactive molecules and underscore the continued interest in synthesizing novel derivatives to explore their therapeutic potential. frontiersin.orgresearchgate.net

Other Functionalized Derivatives

Functionalization of the this compound backbone introduces new chemical properties and applications, moving beyond simple esters and amides to more complex molecular architectures.

The introduction of oxygen-containing functional groups, such as hydroxyl (-OH) and oxo (C=O), onto the fatty acid chain is a key strategy for creating derivatives with unique chemical and biological activities. These derivatives can be synthesized through both chemical and enzymatic methods.

A notable example is the enantioselective synthesis of (11E, 13S)-13-hydroxy-10-oxooctadecenoic acid, a cytotoxic compound found in corn. nih.gov A practical and brief synthesis for this molecule has been developed. nih.gov The key features of this synthesis include the use of readily available and inexpensive starting materials, such as 10-undecenoic acid, and the application of a lipase from Candida rugosa for a key trans-acylation step to create the necessary chiral intermediate. nih.gov

Enzymatic approaches offer high selectivity for oxygenating polyunsaturated fatty acids. Lipoxygenases (LOX), for instance, are non-heme iron-containing dioxygenases that catalyze the regio- and stereoselective hydroperoxidation of fatty acids that contain a (1Z, 4Z)-pentadiene system. mdpi.com This reaction involves the abstraction of a proton followed by the addition of molecular oxygen to form fatty acid hydroperoxides. mdpi.com These hydroperoxides are versatile intermediates that can be further converted to hydroxy, oxo, and other oxygenated derivatives.

| Derivative Type | Synthetic Method | Key Reagents/Enzymes | Example Product |

| Hydroxy-oxo | Enantioselective Chemical Synthesis | Candida rugosa lipase, 10-undecenoic acid | (11E, 13S)-13-hydroxy-10-oxooctadecenoic acid nih.gov |

| Hydroperoxy | Enzymatic Hydroperoxidation | Lipoxygenase (LOX) | 13-Hydroperoxyoctadecadienoic acid mdpi.com |

| Hydroxy | Chemical Synthesis (One-pot) | Activated MnO2, Wittig Reagent | (E)-10-hydroxy-2-decenoic acid acgpubs.org |

This table provides an interactive summary of synthetic methods for oxygenated fatty acid derivatives.

This compound and related fatty acids serve as valuable feedstocks for the microbial production of biodegradable polymers and surfactants.

Poly(hydroxyalkanoates) (PHAs) are a class of biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage materials. nih.gov Specifically, medium-chain-length PHAs (MCL-PHAs) can be produced using intermediates from the β-oxidation of fatty acids. nih.gov When microorganisms are cultured in the presence of fatty acids like this compound, the fatty acids are broken down via the β-oxidation pathway. This process generates a range of R-3-hydroxyacyl-CoA intermediates, which are the monomeric building blocks polymerized by the PHA synthase enzyme (e.g., PhaC1 from Pseudomonas aeruginosa) to form the PHA polymer. nih.gov This demonstrates that the β-oxidation of plant-derived fatty acids can produce a diverse range of monomers for incorporation into MCL-PHAs. nih.gov

Biosurfactants are surface-active compounds produced by microorganisms that offer advantages such as lower toxicity and higher biodegradability compared to synthetic surfactants. nih.govmdpi.com Many potent biosurfactants are lipopeptides, which consist of a fatty acid lipid tail linked to a short peptide chain. nih.gov Bacteria from the genus Bacillus, particularly Bacillus subtilis, are well-known producers of these types of biosurfactants. nih.govmdpi.com The fatty acid component is crucial for the amphiphilic nature of the molecule. Gas chromatography-mass spectrometry (GC-MS) analyses of biosurfactants produced by B. subtilis have identified various fatty acid components, including hydroxylated derivatives of octadecenoic acid, which form the lipid portion of the biosurfactant. researchgate.netscispace.com These fatty acids can be derived from the culture medium, indicating that this compound can be a direct precursor for the lipid tail of these powerful, microbially-produced surfactants. nih.gov

| Product | Biological Process | Key Enzyme/Organism | Role of Fatty Acid |

| Poly(hydroxyalkanoate) (PHA) | β-oxidation and Polymerization | PHA Synthase (Pseudomonas sp.) | Substrate broken down into R-3-hydroxyacyl-CoA monomers nih.gov |

| Lipopeptide Biosurfactant | Microbial Synthesis | Bacillus subtilis | Serves as the hydrophobic lipid tail of the amphiphilic molecule nih.govmdpi.com |

This interactive table outlines the use of fatty acids in synthesizing biopolymers and biosurfactants.

Structure-Activity Relationships of this compound Derivatives

The concept of structure-activity relationship (SAR) is fundamental to understanding how a molecule's chemical structure influences its biological or chemical activity. For derivatives of this compound, SAR studies help elucidate how specific functional modifications alter their properties and potential applications. nih.govnih.gov

The introduction of functional groups, such as the hydroxyl and oxo groups discussed previously, significantly alters the molecule's physicochemical properties. Adding polar groups like hydroxyls increases the molecule's hydrophilicity and its capacity for hydrogen bonding. This can enhance its interaction with biological targets, such as cell membranes or enzymes. researchgate.net For example, the antioxidant capacity of phenolic compounds is directly related to the presence and position of phenolic hydroxyl groups, which can trap free radicals. researchgate.net Similarly, modifying the fatty acid chain of an this compound derivative would be expected to modulate its biological effects.

For polymeric derivatives like PHAs, the structure of the monomer units derived from fatty acids determines the material properties of the resulting polymer. The inclusion of monomers with different chain lengths, branching, or unsaturation, all of which can be derived from the β-oxidation of various fatty acids, will affect the polymer's thermal properties, crystallinity, and mechanical characteristics, such as its flexibility or rigidity. nih.gov

| Structural Modification | Effect on Property | Resulting Activity/Application |

| Addition of -OH or C=O groups | Increases polarity and hydrogen bonding potential | Altered biological interactions (e.g., antimicrobial, cytotoxic) researchgate.net |

| Variation in alkyl chain length/branching | Modifies hydrophobicity and molecular packing | Influences surface tension reduction and emulsification (Biosurfactants) mdpi.com |

| Incorporation as a monomer | Affects polymer chain interactions | Determines mechanical and thermal properties (PHAs) nih.gov |

This interactive table summarizes the relationship between the structure of this compound derivatives and their functional properties.

Synthetic Methodologies for Isooctadecenoic Acid and Its Analogues Laboratory Scale

Chemical Synthesis Routes from Oleic Acid or Other Precursors

One of the primary approaches to generate mixtures of isooctadecenoic acids involves the isomerization of readily available oleic acid. This process typically results in a complex mixture of both positional and geometric isomers.

Catalytic Isomerization of Oleic Acid: Heating oleic acid or its esters in the presence of certain catalysts can induce the migration of the double bond along the carbon chain and also cause cis-trans isomerization.

Acid-Activated Clay: Treatment with acid-activated clay catalysts at elevated temperatures can isomerize oleic acid, yielding a mixture of various octadecenoic acids.

Zeolites: More recently, zeolites such as Ferrierite have been employed as catalysts for the skeletal isomerization of oleic acid. eurjchem.com These reactions, often conducted under high temperature and pressure, can produce a range of branched-chain ("iso-") unsaturated fatty acids. eurjchem.com The product distribution can be influenced by reaction conditions and the specific zeolite used.

Synthesis from Acetylenic Precursors: A more controlled, regioselective approach to synthesizing specific positional isomers of octadecenoic acid involves the coupling of smaller building blocks, where the position of the future double bond is predetermined by the location of a triple bond in an acetylenic precursor. A general and effective method involves the coupling of a haloalkyl compound with a substituted acetylene (B1199291). This is followed by stereoselective reduction of the resulting triple bond to either a cis or trans double bond.

A representative synthesis pathway is outlined below:

Coupling: A terminal alkyne is coupled with a haloalkane of appropriate chain length. For instance, the synthesis of various octadecynoic acids (precursors to octadecenoic acids) can be achieved by coupling a haloalkyl compound with a substituted acetylene using a strong base like n-butyl lithium in a solvent such as hexamethylphosphoramide. nih.gov

Reduction: The resulting octadecynoic acid can then be stereoselectively reduced.

Partial hydrogenation using Lindlar's catalyst yields the cis (Z)-isomer.

Reduction with sodium in liquid ammonia (B1221849) produces the trans (E)-isomer.

This building-block strategy offers high regioselectivity, as the position of the double bond is fixed by the initial choice of reactants.

Regio- and Stereoselective Synthesis Strategies

Achieving high regio- and stereoselectivity is paramount for synthesizing a single, pure isooctadecenoic acid isomer. Modern organic synthesis offers several powerful tools to this end.

Wittig Reaction: The Wittig reaction is a cornerstone for the stereoselective synthesis of alkenes, including unsaturated fatty acids. It involves the reaction of an aldehyde with a phosphonium (B103445) ylide. By carefully selecting the aldehyde and the ylide, and controlling the reaction conditions, one can favor the formation of either the Z (cis) or E (trans) isomer. For the synthesis of Z-isomers, unstabilized ylides under salt-free conditions are typically employed. This method has been successfully used to prepare various (Z)-configured monounsaturated and polyunsaturated fatty acids with high isomeric purity (>97%). researchgate.netijcmas.com

For example, a long-chain aldehyde can be reacted with a phosphonium salt derived from a ω-halo-carboxylic acid ester to construct the full carbon skeleton with a stereodefined double bond. ijcmas.com

Alkyne Coupling and Stereocontrolled Reduction: As mentioned in the previous section, the synthesis via acetylenic intermediates is inherently regioselective. The stereoselectivity is introduced during the reduction step.

Z (cis) Isomers: Stereoselective hydrogenation of the triple bond of an enyne system using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic and reliable method for producing the cis-alkene. researchgate.net

E (trans) Isomers: The reduction of alkynes to trans-alkenes is commonly achieved using dissolving metal reductions, such as sodium or lithium in liquid ammonia.

This combination of alkyne coupling and controlled reduction provides a robust pathway to specific regio- and stereoisomers of this compound. nih.gov

Preparation of Labeled this compound for Tracing Studies

Isotopically labeled fatty acids are invaluable tools for studying their metabolic fate, transport, and incorporation into complex lipids. Carbon-14 (¹⁴C) is a commonly used isotope for these purposes due to its long half-life.

The synthesis of [1-¹⁴C] labeled octadecenoic acid isomers can be accomplished through modifications of the acetylenic coupling routes. nih.gov A general strategy involves:

Synthesizing a 17- or 18-carbon acetylenic alcohol precursor.

Performing a chain extension step using a ¹⁴C-labeled reagent. A common method is carbonation, which involves reacting an organometallic intermediate (like an organolithium or Grignard reagent) with [¹⁴C]carbon dioxide ([¹⁴C]CO₂) to introduce the label at the carboxylic acid group. nih.gov [¹⁴C]CO₂ is typically generated by adding acid to barium carbonate ([¹⁴C]BaCO₃).

The resulting labeled acetylenic acid is then stereoselectively reduced to the desired cis- or trans-octadecenoic acid isomer as described previously.

This synthetic sequence allows for the late-stage introduction of the isotopic label, which is efficient in terms of radiochemical yield. nih.gov The methods have been reported to produce ¹⁴C-labeled fatty acids in high yields and with simpler reaction protocols than previously possible. nih.gov

| Labeling Strategy | Precursor | ¹⁴C Source | Key Steps | Final Product |

| Carboxylation | 1-Bromo-heptadecatriene | [¹⁴C]CO₂ | Formation of alkenyl lithium derivative, Carbonation | [1-¹⁴C]-octadecatrienoic acid |

| Acetylenic Coupling & Extension | 17-carbon acetylenic alcohol | [¹⁴C]CO₂ (via K¹⁴CN) | Semihydrogenation, Chain extension (e.g., via nitrile hydrolysis) | Carboxyl-labeled cis/trans-octadecenoic acid |

Novel Synthetic Approaches and Catalyst Systems

Research continues to explore more efficient, sustainable, and selective methods for synthesizing fatty acid isomers.

Olefin Metathesis: Olefin metathesis has emerged as a powerful tool in modern organic synthesis for the formation of carbon-carbon double bonds. Using well-defined catalysts, such as Grubbs' second-generation catalyst, self-metathesis of fatty acid esters like methyl oleate (B1233923) (methyl 9-octadecenoate) can be performed. scite.airesearchgate.net This reaction produces a mixture of products, including 9-octadecene (B1240498) and dimethyl-9-octadecene-dioate. scite.ai While self-metathesis of oleic acid primarily yields symmetrical products, cross-metathesis with other olefins offers a versatile route to a wide array of novel unsaturated fatty acid analogues with different chain lengths and double bond positions. ijsr.net

Advanced Catalyst Systems for Isomerization: While catalytic isomerization often produces complex mixtures, research into more selective catalyst systems is ongoing. The use of shape-selective zeolites, such as Ferrierite (FER), for the isomerization of oleic acid represents a more advanced approach compared to traditional acid clays. eurjchem.com By modifying the zeolite structure and reaction conditions, it may be possible to gain better control over the distribution of isomers in the final product. These catalytic systems are a key area of interest for converting renewable feedstocks like oleic acid into valuable "iso-oleic acid" mixtures. eurjchem.com

Structure Activity Relationships Sar of Isooctadecenoic Acid

Impact of Branching Position on Biological Activity

The position of the methyl group along the eighteen-carbon chain of isooctadecenoic acid is a critical determinant of its biological properties. While specific SAR studies on different positional isomers of this compound are not extensively detailed in the provided results, general principles for branched-chain fatty acids (BCFAs) suggest that the location of the branch can affect how the molecule interacts with cell membranes and enzymes. rsc.org For instance, the branching in this compound is considered a minor variation on a long aliphatic chain and is not expected to drastically alter its fundamental properties compared to its linear counterpart, oleic acid. oecd.org However, this subtle change can influence its packing within the lipid bilayer, potentially altering membrane fluidity and the function of membrane-associated proteins.

In a broader context of BCFAs, the position of the methyl group can influence their metabolic fate and biological effects. rsc.org For example, the anticancer activity of some BCFAs has been shown to be dependent on the branch position. nih.gov While direct evidence for this compound is limited, it is plausible that different positional isomers would exhibit varying degrees of activity in different biological assays.

Influence of Unsaturation (Double Bond Position and Geometry) on Activity

The presence, position, and configuration (cis/trans) of the double bond in the this compound backbone are pivotal to its biological function. The carbon-carbon double bond's location can significantly alter the molecule's shape and its interaction with biological targets. nih.govrsc.org Different positional isomers of other unsaturated fatty acids, such as hexadecenoic acid, have been shown to possess distinct biological activities. nih.govnih.gov For example, palmitoleic acid (a 16:1n-7 isomer) and its isomer, sapienic acid (a 16:1n-10 isomer), exhibit different levels of anti-inflammatory activity. nih.gov This highlights the principle that the double bond position is a key factor in determining biological outcomes.

The geometry of the double bond is also crucial. A cis double bond introduces a kink in the fatty acid chain, while a trans double bond results in a more linear structure, similar to that of a saturated fatty acid. This difference in shape affects how the fatty acid is incorporated into cell membranes and its suitability as a substrate for various enzymes. In studies of other fatty acids, the E (trans) stereochemistry was found to be critical for the inhibitory activity of certain enzyme inhibitors, with the corresponding Z (cis) isomer showing reduced activity. nih.gov Conversely, for some BCFAs with anticancer properties, the incorporation of a cis-Δ11 double bond significantly improved their activity. nih.gov The stability of complexes formed with ions, which can be relevant in some biological contexts, is also affected by the double bond geometry, with trans isomers forming weaker complexes. aocs.org

Relationship between Hydrophobic Chain Length and Functional Modulation

The length of the hydrophobic alkyl chain is a fundamental property of fatty acids that governs their physical characteristics and biological roles. For fatty acids in general, increasing the chain length tends to increase their hydrophobicity. nih.govnih.gov This property influences their absorption, transport, and incorporation into cellular structures. Studies on various fatty acids have demonstrated that both absorption efficiency and antimicrobial activity are modulated by chain length. nih.govnih.govnih.gov For saturated fatty acids, absorption efficiency decreases with increasing chain length. nih.govnih.gov

In the context of antimicrobial activity, medium-chain fatty acids (MCFAs) often exhibit greater potency than short-chain (SCFAs) or long-chain fatty acids (LCFAs). nih.gov While this compound has a fixed chain length of 18 carbons, understanding the impact of chain length in related fatty acids provides a framework for predicting its behavior. The hydrophobicity of its long C18 chain is a key contributor to its interactions with nonpolar environments, such as the interior of cell membranes and the hydrophobic pockets of binding proteins. researchgate.net

Computational and In Silico Approaches to SAR Analysis

Computational methods, including molecular docking and in silico analysis, are increasingly valuable tools for predicting and understanding the SAR of bioactive compounds like this compound. nih.govnih.gov These approaches allow for the modeling of interactions between the fatty acid and its potential protein targets, providing insights into the structural basis of its activity. nih.gov For example, in silico tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule, as well as its potential toxicity. nih.gov

In the broader field of drug discovery, computational analysis of SAR helps in the rational design of new inhibitors or modulators of specific enzymes or receptors. nih.govresearchgate.net By comparing the docking poses, interaction maps, and binding energies of a series of related compounds, researchers can identify the key structural features responsible for potent and selective activity. nih.gov While specific in silico studies focused solely on this compound were not found in the search results, the application of these methods to other fatty acids and lipid-like molecules demonstrates their utility in elucidating SAR. nih.govnih.govcanada.ca

SAR in Enzyme Inhibition/Modulation

The structure of this compound is directly related to its ability to inhibit or modulate the activity of various enzymes. The branched chain and the position of the double bond can influence how it fits into the active site of an enzyme. For instance, in the development of inhibitors for fatty acid binding proteins (FABPs), the hydrophobicity and specific structural features of the inhibitor are critical for high-affinity binding. nih.gov

SAR in Antimicrobial and Anti-inflammatory Effects

The antimicrobial and anti-inflammatory properties of fatty acids are strongly dependent on their structure.

Antimicrobial Effects: The antimicrobial activity of fatty acids is influenced by chain length, saturation, and branching. nih.gov Medium-chain fatty acids, such as lauric acid (C12), are often reported to have potent antibacterial activity. nih.gov The activity of this compound as an antimicrobial agent is suggested by its inclusion in studies of compounds with such properties. ontosight.ai The presence of a methyl branch and a double bond in this compound would differentiate its antimicrobial profile from that of its linear saturated (stearic acid) and unsaturated (oleic acid) counterparts. The mechanism of action for fatty acid antimicrobial activity often involves the disruption of the bacterial cell membrane. mdpi.com The specific shape and hydrophobicity conferred by the branching and unsaturation of this compound would be key determinants of its efficacy in this regard.

Anti-inflammatory Effects: The anti-inflammatory effects of fatty acids are also closely tied to their structure. nih.govmdpi.com The position of the double bond in monounsaturated fatty acids can lead to significant differences in their anti-inflammatory potential. nih.gov For example, different isomers of hexadecenoic acid show varying levels of anti-inflammatory activity. nih.gov Omega-3 fatty acids are well-known for their anti-inflammatory properties, which are attributed to their ability to be converted into specialized pro-resolving mediators and to modulate inflammatory signaling pathways. mdpi.com this compound's structure, with its single double bond and branched chain, suggests it could modulate inflammatory processes, potentially by interacting with enzymes like cyclooxygenases (COX) or lipoxygenases, or by influencing membrane composition and signaling. ontosight.aimdpi.com

SAR in Other Observed Biological Activities (e.g., Cellular Growth)

The structure of this compound can also influence other biological processes, such as cellular growth and differentiation. BCFAs have been shown to have effects on cancer cell growth, with some studies indicating that anticancer activity is influenced by the size of the branching group and the presence of unsaturation. nih.gov Specifically, larger branching groups were found to be detrimental to anticancer activity, while the incorporation of a cis-Δ11 double bond enhanced it. nih.gov

The ability of fatty acids to affect cellular processes often stems from their role as signaling molecules or their incorporation into cellular membranes, which can alter membrane properties and the function of membrane-bound proteins. chiroblock.com The unique structure of this compound, a combination of a long carbon chain, a methyl branch, and a double bond, likely confers specific activities in modulating cellular growth and other biological functions, distinguishing it from other fatty acids. nih.govmdpi.com

Advanced Analytical Methods for Isooctadecenoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. youtube.com For isooctadecenoic acid research, various chromatographic methods are employed to isolate isomers and quantify their abundance.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of non-volatile compounds like fatty acids. The choice of detector is critical and depends on the specific requirements of the analysis, such as sensitivity and selectivity. d-nb.info

Diode Array Detector (DAD) : HPLC-DAD methods are developed for the quantification of compounds that possess a chromophore, allowing for the absorption of UV-Vis light. nih.gov While saturated fatty acids lack strong chromophores, the double bond in this compound allows for some UV absorption at low wavelengths. The method's selectivity and linearity (R² > 0.995) make it suitable for certain applications. nih.gov

Electrochemical Detector (ECD) : Electrochemical detection can be applied to compounds that are electroactive, meaning they can be oxidized or reduced. d-nb.info HPLC-ECD is an extremely selective and sensitive technique with a wide linear dynamic range, capable of detecting concentrations in the picomolar range. scispace.com For fatty acids, derivatization may be required to introduce an electroactive group, enhancing detection.

Fluorescence Detector (FLD) : Fluorescence detection offers superior sensitivity and selectivity compared to UV detection. d-nb.info Since fatty acids are not naturally fluorescent, a derivatization step is necessary to attach a fluorescent tag to the molecule. This approach allows for the detection of trace amounts of this compound. d-nb.infonih.gov The high sensitivity of HPLC-FLD is demonstrated by its low limits of detection (LOD) and quantification (LOQ). nih.gov